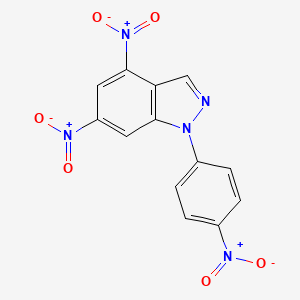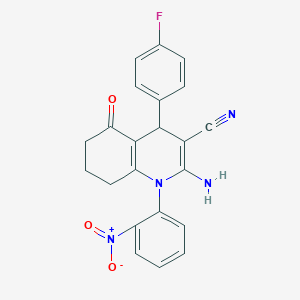![molecular formula C25H18ClN3O3 B15009114 4-[3-({(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15009114.png)
4-[3-({(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-{3-[(E)-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is a complex organic molecule that features a combination of aromatic rings, a furan ring, and an imidazo[1,2-a]pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{3-[(E)-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL: undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and electrophiles like bromine (Br₂) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4-{3-[(E)-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 4-{3-[(E)-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Furan derivatives: Compounds containing the furan ring, which are known for their diverse chemical reactivity and biological properties.
Chlorophenyl compounds: These compounds feature the chlorophenyl group and are often used in medicinal chemistry for their pharmacological activities.
Uniqueness
The uniqueness of 4-{3-[(E)-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL lies in its combination of multiple functional groups and aromatic systems, which confer a wide range of chemical reactivity and potential biological activities. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C25H18ClN3O3 |
|---|---|
Peso molecular |
443.9 g/mol |
Nombre IUPAC |
4-[3-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C25H18ClN3O3/c1-31-22-14-17(8-10-20(22)30)24-25(29-12-3-2-7-23(29)28-24)27-15-19-9-11-21(32-19)16-5-4-6-18(26)13-16/h2-15,30H,1H3/b27-15+ |
Clave InChI |
IGOWXUOUCGYSAW-JFLMPSFJSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (4Z)-4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15009038.png)
![N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methylbenzamide](/img/structure/B15009046.png)

![N-(2-{[2-(mesitylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methoxybenzamide](/img/structure/B15009068.png)
![2-Methyl-4-morpholino[1]benzofuro[3,2-d]pyrimidine](/img/structure/B15009073.png)

![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B15009095.png)
![1-[4-(4-methylphenyl)-3'-(2-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15009103.png)
![3-chloro-N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15009107.png)
![4-{2-[(2Z)-4-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B15009121.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[5-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B15009133.png)
![4-(decyloxy)-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15009134.png)
